![molecular formula C16H23NO2 B2984460 1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one CAS No. 101255-84-9](/img/structure/B2984460.png)
1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one” is a chemical compound with the molecular formula C16H23NO2 and a molecular weight of 261.36 . It is used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one” include a molecular weight of 261.36 and a molecular formula of C16H23NO2 . The density is predicted to be 1.039±0.06 g/cm3, and the boiling point is predicted to be 397.8±22.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- Synthesis and Pharmacological Properties : The synthesis and pharmacological properties of derivatives of 1-phenyl-3-(piperidin-1-yl)propan- and butan-1-ol, such as trihexyphenidyl, biperiden, and others, were described, highlighting the methods of synthesis and usage of these derivatives (Vardanyan, 2018).
Biological Activity and Effects
Antiarrhythmic and Antihypertensive Effects : Research showed the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, revealing significant antiarrhythmic and antihypertensive activities. These findings suggest alpha-adrenolytic properties are important for these effects (Malawska et al., 2002).
Neuroprotective Properties : A study identified (1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol as a potent and selective N-methyl-D-aspartate (NMDA) antagonist with neuroprotective properties, offering potential as a neuroprotective agent (Chenard et al., 1995).
Chemical and Molecular Studies
Crystal and Molecular Structures : The crystal structures of threo-ifenprodil and related compounds were determined, providing insights into the molecular arrangements and interactions within these structures (Kubicki & Codding, 2003).
NMR Characteristics and Conformational Analysis : A series of (E)-3-(4-hydroxyphenyl)-1-(piperidin-1-yl)prop-2-en-1-one derivatives were synthesized, and their NMR characteristics and conformations were analyzed, contributing to the understanding of their molecular structure (Zheng Jin-hong, 2011).
Therapeutic Potential
Antiproliferative Activity in Tumor Research : Research on N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl derivatives revealed antiproliferative activity in rat C6 glioma cells, suggesting potential in tumor research and therapy (Berardi et al., 2005).
Polymorph Transformation in Drug Development : The study of polymorph transformation of ASP3026, a novel inhibitor of the fusion protein EML4-ALK, highlighted the importance of temperature and solvent effects in obtaining desired polymorphs for drug development (Takeguchi et al., 2016).
Antithrombotic Potential : Synthesis of benzyloxy anilides of nipecotic and isonipecotic acids resulted in potent inhibitors of ADP-induced platelet aggregation and blood coagulation enzymes, showing potential for new dual function antithrombotic drugs (De Candia et al., 2009).
Oral Bioavailability in Drug Formulation : The study on the oral bioavailability of novel piperidine renin inhibitors showed the importance of experimental formulations in enhancing drug absorption and highlighted factors affecting bioavailability (Bittner et al., 2002).
Eigenschaften
IUPAC Name |
1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-16(18)14-6-8-15(9-7-14)19-13-12-17-10-4-3-5-11-17/h6-9H,2-5,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYULMQUYQWMIIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-(1-(2,5-dimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate](/img/structure/B2984379.png)
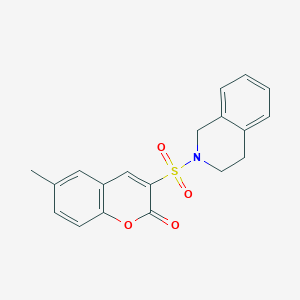

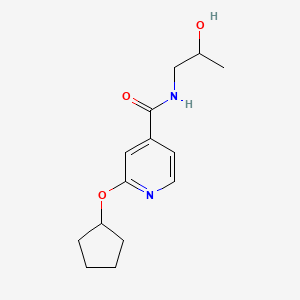
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2984387.png)
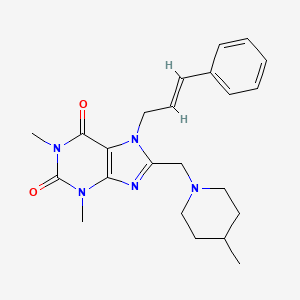
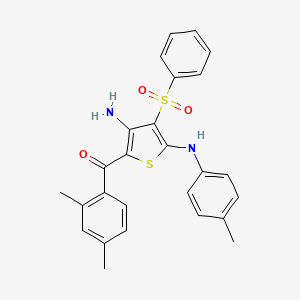
![N-(4-methoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2984391.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2984392.png)
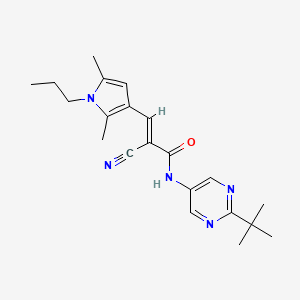
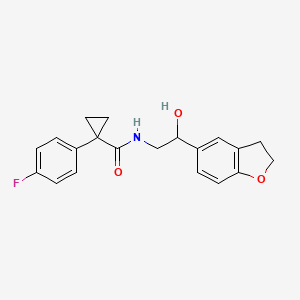
![1-((4-methoxyphenyl)sulfonyl)-3-(4-methylbenzyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2984397.png)
